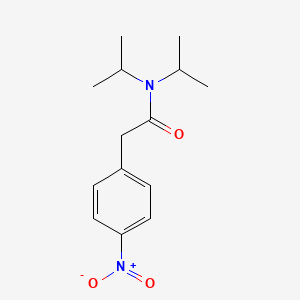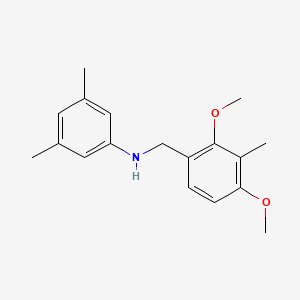![molecular formula C15H20N2O5S B5775426 methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinate](/img/structure/B5775426.png)
methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinate, also known as MPB or MPBG, is a chemical compound that has gained popularity in scientific research due to its potential therapeutic applications. MPBG is a glycine derivative that contains a piperidine ring and a benzoyl group.
作用機序
The exact mechanism of action of methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinateG is not fully understood. However, it is believed that methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinateG acts as a glycine receptor agonist, which enhances the inhibitory neurotransmission in the brain. methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinateG has also been shown to modulate the activity of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects
methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinateG has been shown to have various biochemical and physiological effects. In animal models, methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinateG has been shown to enhance cognitive function and memory, reduce anxiety-like behavior, and improve motor coordination. methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinateG has also been shown to have vasodilatory effects and reduce blood pressure in animal models.
実験室実験の利点と制限
Methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinateG has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high potency and selectivity for the glycine receptor. However, methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinateG has some limitations, such as its low water solubility and its potential toxicity at high doses.
将来の方向性
There are several future directions for methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinateG research. One area of interest is the development of more potent and selective glycine receptor agonists for the treatment of cognitive disorders. Another area of interest is the investigation of methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinateG as a potential therapeutic agent for cancer and cardiovascular diseases. Additionally, the development of novel synthetic methods for methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinateG and its derivatives could lead to the discovery of new compounds with improved properties.
合成法
The synthesis of methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinateG involves the reaction of glycine with 4-(1-piperidinylsulfonyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinateG is typically around 50%.
科学的研究の応用
Methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinateG has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and cardiovascular diseases. In neuroscience, methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinateG has been shown to enhance cognitive function and memory in animal models. In cancer research, methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinateG has been investigated for its anti-tumor properties and its ability to sensitize cancer cells to chemotherapy. In cardiovascular research, methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinateG has been studied for its vasodilatory effects and its potential use in the treatment of hypertension.
特性
IUPAC Name |
methyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-22-14(18)11-16-15(19)12-5-7-13(8-6-12)23(20,21)17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYPERMUSKPERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)

![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B5775392.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5775405.png)

![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)

![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)
![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)
